3-Azabicyclo[3.1.1]heptan-1-ol

Catalog No.
S13858170
CAS No.
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azabicyclo[3.1.1]heptan-1-ol

Product Name

3-Azabicyclo[3.1.1]heptan-1-ol

IUPAC Name

3-azabicyclo[3.1.1]heptan-1-ol

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c8-6-1-5(2-6)3-7-4-6/h5,7-8H,1-4H2

InChI Key

LSSWTAXATYJJOT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CNC2)O

3-Azabicyclo[3.1.1]heptan-1-ol is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom integrated into a seven-membered ring system. Its molecular formula is C6H11NOC_6H_{11}NO with a molecular weight of approximately 113.16 g/mol. This compound exists as a solid and is often encountered in its hydrochloride form, enhancing its solubility and stability in various applications. The bicyclic structure contributes to its distinctive chemical properties, making it an interesting subject for research in organic chemistry and medicinal applications.

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically facilitated by oxidizing agents such as potassium permanganate.
  • Reduction: The compound can be reduced to form various derivatives using reducing agents like lithium aluminum hydride.
  • Substitution: Various nucleophiles can be introduced into the molecule, replacing existing atoms or groups, allowing for the synthesis of diverse derivatives.

These reactions are critical for modifying the compound to explore its potential applications and biological activities.

Research indicates that 3-Azabicyclo[3.1.1]heptan-1-ol exhibits significant biological activity, particularly as a potential therapeutic agent in the treatment of neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studies focused on:

  • Modulation of receptor activity
  • Potential use as an antihistamine
  • Investigation into its effects on central nervous system pathways

The unique bicyclic structure allows it to interact with specific molecular targets, influencing various biological processes.

The synthesis of 3-Azabicyclo[3.1.1]heptan-1-ol typically involves several methods:

  • Reduction of Spirocyclic Oxetanyl Nitriles: This method is commonly employed to yield the desired compound.
  • Palladium-Catalyzed Reactions: These reactions can facilitate the construction of bicyclic structures from simpler precursors, enhancing yield and specificity.

In industrial settings, large-scale production may involve optimized reduction reactions using specialized equipment to ensure high purity and yield.

3-Azabicyclo[3.1.1]heptan-1-ol has several applications across various fields:

  • Synthetic Organic Chemistry: It serves as a building block for creating more complex molecules.
  • Pharmaceutical Development: The compound is studied for its potential therapeutic effects, particularly in neurology and allergy treatments.
  • Industrial Chemistry: It is utilized in the synthesis of various chemicals and materials due to its unique structural properties.

Studies on the interactions of 3-Azabicyclo[3.1.1]heptan-1-ol with biological targets are crucial for elucidating its mechanism of action. Research focuses on:

  • Binding affinity to neurotransmitter receptors
  • Effects on enzyme activity
  • Influence on cellular pathways related to neurological function

Understanding these interactions helps in assessing the compound's therapeutic potential and guiding future research directions.

Several compounds share structural similarities with 3-Azabicyclo[3.1.1]heptan-1-ol, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneBicyclicA promising building block for further selective derivatization
2-Azabicyclo[2.2.2]octan-2-olBicyclicSmaller ring size may influence pharmacokinetics
(1R,6R)-3-Azabicyclo[4.1.0]heptan-6-olStereoisomerSpecific enantiomer potentially enhancing potency

Uniqueness

The uniqueness of 3-Azabicyclo[3.1.1]heptan-1-ol lies in its bicyclic framework and the presence of both nitrogen and hydroxyl functional groups, which contribute to its distinct biological activities compared to similar compounds. This structural configuration allows it to exhibit specific chemical reactivity and biological interactions that are valuable in research and application contexts.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

113.084063974 g/mol

Monoisotopic Mass

113.084063974 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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